molecular formula C24H24N4O2 B2880595 5-ethyl-3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923146-14-9

5-ethyl-3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2880595
CAS No.: 923146-14-9
M. Wt: 400.482
InChI Key: QDVOWMJUTYSSFN-UHFFFAOYSA-N
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Description

5-ethyl-3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo[4,3-c]pyridine derivative characterized by a 5-ethyl substituent, a 2-phenyl group, and an N-linked 4-isopropylphenyl carboxamide moiety.

Properties

IUPAC Name

5-ethyl-3-oxo-2-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-4-27-14-20(23(29)25-18-12-10-17(11-13-18)16(2)3)22-21(15-27)24(30)28(26-22)19-8-6-5-7-9-19/h5-16H,4H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVOWMJUTYSSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often converting ketones to alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using different reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

5-ethyl-3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with various biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several analogs in the pyrazolo[4,3-c]pyridine family, differing primarily in substituents at the 5-position and the N-aryl carboxamide group. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparisons

Compound Name / CAS No. 5-Position Substituent N-Aryl Carboxamide Group Molecular Formula Molecular Weight (g/mol) Key Data
Target Compound Ethyl 4-(propan-2-yl)phenyl C₂₅H₂₆N₄O₂* 414.51 N/A (theoretical)
923682-25-1 Ethyl 4-ethoxyphenyl C₂₄H₂₄N₄O₃ 424.47 N/A
923233-41-4 Propyl 2-methoxyethyl C₁₉H₂₂N₄O₃ 354.40 MW: 354.4; CAS: 923233-41-4
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-... (7f) Quinolin-3-yl Ethyl ester (not carboxamide) C₂₄H₁₈N₄O₃ 410.42 Yield: 84%; mp: 248–251°C
923216-25-5 Benzyl 3-methylphenyl C₂₈H₂₄N₄O₂ 448.52 CAS: 923216-25-5

*Theoretical values derived from structural analysis.

Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound’s molecular weight (414.51 g/mol) is intermediate between the smaller 923233-41-4 (354.40 g/mol) and the bulkier 923216-25-5 (448.52 g/mol). This variation correlates with substituent size: the benzyl group in 923216-25-5 adds significant mass compared to the ethyl or propyl groups in other analogs.

For example, the 4-isopropylphenyl group in the target compound may enhance lipophilicity compared to the 4-ethoxyphenyl group in 923682-25-1, which contains a polar ethoxy moiety .

Synthetic Feasibility :

  • Compound 7f (from ) achieved an 84% yield using Procedure A, suggesting that similar methods (e.g., acid-catalyzed cyclization) could be applicable to the target compound’s synthesis. However, the carboxamide group in the target may require additional steps, such as hydrolysis of an ester intermediate followed by coupling .

The target compound’s isopropylphenyl group may similarly contribute to crystalline stability .

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